molecular formula C10H10N2O2 B14813210 3-Cyclopropoxy-4-methoxypicolinonitrile

3-Cyclopropoxy-4-methoxypicolinonitrile

Cat. No.: B14813210
M. Wt: 190.20 g/mol
InChI Key: MULCWIVJIWYWPX-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-methoxypicolinonitrile is an organic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol . This compound is known for its unique structural features, which include a cyclopropoxy group and a methoxy group attached to a picolinonitrile core. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 3-Cyclopropoxy-4-methoxypicolinonitrile typically involves multiple steps. One common synthetic route includes the reaction of 3-hydroxy-4-methoxypicolinonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves similar reaction conditions with careful control of temperature and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

3-Cyclopropoxy-4-methoxypicolinonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-Cyclopropoxy-4-methoxypicolinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-methoxypicolinonitrile involves its interaction with molecular targets such as enzymes or receptors. The cyclopropoxy and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes .

Comparison with Similar Compounds

3-Cyclopropoxy-4-methoxypicolinonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of cyclopropoxy and methoxy groups attached to a picolinonitrile core, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-cyclopropyloxy-4-methoxypyridine-2-carbonitrile

InChI

InChI=1S/C10H10N2O2/c1-13-9-4-5-12-8(6-11)10(9)14-7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

MULCWIVJIWYWPX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)C#N)OC2CC2

Origin of Product

United States

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